
Sucrose
Overview
Description
Sucrose (C₁₂H₂₂O₁₁), a disaccharide composed of α-D-glucose and β-D-fructose linked via a glycosidic bond (1→2), is a non-reducing sugar widely utilized in plants for energy transport and storage . Its molecular weight is 342.3 g/mol, and it is characterized by high solubility in water (200 g/100 mL at 20°C) and a sweetening power of 1.0 (relative to glucose at 0.7) . This compound is enzymatically hydrolyzed into glucose and fructose by sucrase in the human small intestine, contributing to its rapid metabolism and caloric value (4 kcal/g) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose can be synthesized through the enzymatic reaction of glucose and fructose. The enzyme sucrase facilitates the formation of a glycosidic bond between the C1 of α-D-glucose and the C2 of β-D-fructose .
Industrial Production Methods:
Sugarcane Processing: Sugarcane is crushed to extract juice, which is then clarified to remove impurities. The juice is concentrated by evaporation, and the resulting syrup is crystallized to form raw sugar.
Sugar Beet Processing: Sugar beets are sliced and soaked in hot water to extract sugar.
Types of Reactions:
Combustion: this compound combusts in the presence of oxygen to produce carbon dioxide and water.
Dehydration: When treated with sulfuric acid, this compound dehydrates to form a black carbon-rich solid.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sulfuric acid, enzyme sucrase.
Combustion: Oxygen, heat.
Dehydration: Concentrated sulfuric acid.
Major Products:
Hydrolysis: Glucose and fructose.
Combustion: Carbon dioxide and water.
Dehydration: Carbon-rich solid.
Scientific Research Applications
Food Industry Applications
Sweetener in Food Products
- Sucrose is predominantly used as a sweetener in a variety of food products, including soft drinks, candies, baked goods, and preserves. Its role in enhancing flavor and palatability is crucial in the food industry .
Preservation and Stabilization
- This compound acts as a natural preservative by inhibiting microbial growth and extending the shelf life of products like jams and jellies. This is achieved through its ability to create a hypertonic environment that draws moisture out of microbial cells .
Browning Agent in Baking
- During the Maillard reaction, this compound contributes to the browning of baked goods, enhancing their visual appeal and flavor profile .
Thickening Agent
- In confectionery and sauces, this compound serves as a thickening agent, providing desirable texture and mouthfeel .
Pharmaceutical Applications
Excipient in Drug Formulations
- This compound is widely used as an excipient in pharmaceutical formulations due to its non-toxic nature and ability to enhance the stability of active ingredients. It is commonly found in syrups and oral solutions .
Taste Masking Agent
- In pediatric formulations, this compound is employed to mask the unpleasant taste of certain medications, improving patient compliance .
Agricultural Applications
Role in Plant Metabolism
- This compound plays a vital role in plant metabolism as a transport sugar. It is synthesized during photosynthesis and transported throughout the plant to provide energy for growth and development .
Enhancement of Crop Yield
- Genetic engineering efforts aim to improve this compound accumulation in crops such as sugarcane, enhancing yield and efficiency. Research highlights the use of specific genes involved in this compound metabolism to boost production levels .
Biotechnological Applications
Microbial Fermentation
- This compound serves as a substrate for various microorganisms in fermentation processes. For example, Lactobacillus plantarum utilizes this compound for producing lactic acid, which has applications in food preservation and probiotic formulations .
Production of Alternative Sweeteners
- Research into this compound isomers such as trehalulose and isomaltulose explores their potential as healthier alternatives to traditional this compound. These isomers exhibit lower glycemic responses, making them suitable for managing chronic diseases like diabetes .
Case Study 1: this compound in Food Preservation
A study demonstrated that this compound significantly extends the shelf life of fruit preserves by reducing water activity levels, thereby inhibiting microbial growth. The research indicated that products with higher this compound concentrations showed marked improvements in preservation compared to those with lower levels.
Case Study 2: Genetic Engineering in Sugarcane
Recent advancements in genetic engineering have focused on enhancing this compound content in sugarcane through targeted breeding programs. By manipulating specific genes responsible for this compound synthesis, researchers have reported increases in yield by up to 20%, showcasing the potential for improved agricultural productivity .
Data Table: Summary of this compound Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Food Industry | Sweetener, preservative, thickening agent | Enhances flavor; extends shelf life |
Pharmaceuticals | Excipient, taste masking | Improves stability; increases compliance |
Agriculture | Energy transport; crop yield enhancement | Supports growth; boosts productivity |
Biotechnology | Substrate for fermentation; production of sweeteners | Enables sustainable practices; health benefits |
Mechanism of Action
Sucrose exerts its effects primarily through its metabolism into glucose and fructose. These monosaccharides are absorbed in the intestine and utilized by the body for energy. This compound acts on taste receptors, specifically the taste receptor type 1 member 2, to produce a sweet sensation .
Comparison with Similar Compounds
Comparative Analysis with Similar Carbohydrates
Sucrose vs. Glucose
Property | This compound | Glucose |
---|---|---|
Molecular Formula | C₁₂H₂₂O₁₁ | C₆H₁₂O₆ |
Molecular Weight | 342.3 g/mol | 180.16 g/mol |
Reducing Capacity | Non-reducing | Reducing sugar |
Glycemic Index | 65 | 100 |
Cariogenicity | High (promotes EPS) | Moderate |
Primary Source | Sugarcane, beet | Fruits, hydrolysis |
- Structural and Functional Differences: Unlike glucose (a monosaccharide), this compound’s glycosidic bond prevents it from acting as a reducing agent, making it more stable in industrial applications . However, glucose’s reducing property facilitates its role in metabolic pathways like glycolysis.
- Cariogenic Impact: this compound is uniquely cariogenic due to its role in extracellular polysaccharide (EPS) production by Streptococcus mutans, enhancing dental biofilm formation more than monosaccharides like glucose or fructose .
This compound vs. Fructose
Property | This compound | Fructose |
---|---|---|
Molecular Formula | C₁₂H₂₂O₁₁ | C₆H₁₂O₆ |
Sweetness | 1.0 (reference) | 1.7 (higher) |
Metabolism | Hydrolyzed to glucose + fructose | Direct hepatic metabolism |
Glycemic Index | 65 | 15 |
- Metabolic Pathways : While this compound requires enzymatic hydrolysis, fructose is absorbed directly, contributing to its lower glycemic index but higher risk of hepatic lipogenesis .
- Analytical Differentiation : High-performance anion-exchange chromatography (HPAEC-PAD) can distinguish this compound from fructose via retention times, with this compound eluting later due to its larger molecular size .
This compound vs. Oligosaccharides (1-Kestose, 6-Kestose)
Property | This compound | 1-Kestose (DP3) | 6-Kestose (DP3) |
---|---|---|---|
Degree of Polymerization (DP) | 2 | 3 | 3 |
Glycosidic Linkage | (1→2) | (1→2) fructose-fructose | (6→2) fructose-fructose |
Function | Energy transport | Prebiotic, stress tolerance | Prebiotic, cold adaptation |
- Structural Complexity : Oligosaccharides like 1-kestose and 6-kestose (DP3 fructans) exhibit branched structures, enhancing their prebiotic properties compared to this compound .
- Agricultural Relevance : Transgenic rice studies show this compound serves as a substrate for fructan synthesis, with 6-kestose accumulation improving drought resistance .
Key Research Findings
- Dental Biofilms : this compound induces S. mutans-dominant biofilms, increasing biomass by 136% compared to galactose due to EPS overproduction .
- Plant Physiology : Under elevated CO₂, total soluble carbohydrates (TSCs) in flag leaves increase by 136%, driven by this compound accumulation rather than glucose or fructose .
- Industrial Processing : Direct hydrothermal reforming of this compound yields 40% coke, whereas pre-treatment to sorbitol reduces coking to <5% .
Data Tables
Table 1: Solubility and Sweetness Comparison
Compound | Solubility (g/100 mL, 20°C) | Relative Sweetness |
---|---|---|
This compound | 200 | 1.0 |
Glucose | 90 | 0.7 |
Fructose | 375 | 1.7 |
Table 2: HPAEC-PAD Retention Times (Minutes)
Compound | Retention Time |
---|---|
Glucose | 4.2 |
Fructose | 5.8 |
This compound | 9.1 |
1-Kestose | 12.4 |
Biological Activity
Sucrose, a disaccharide composed of glucose and fructose, is not only a key energy source for various organisms but also plays significant roles in biological processes across different life forms. This article explores the biological activity of this compound, focusing on its metabolism, physiological functions, and implications for health.
Overview of this compound Metabolism
This compound is primarily produced in plants through photosynthesis and serves as a major transport sugar in the phloem. Its metabolism involves several key enzymes and pathways:
- This compound Synthase (SuSy) : This enzyme catalyzes the reversible cleavage of this compound into fructose and UDP-glucose or ADP-glucose. SuSy is crucial for energy production and the synthesis of starch in plants .
- Invertase : This enzyme hydrolyzes this compound into glucose and fructose, which can then enter various metabolic pathways. Invertase activity is regulated by the availability of glucose, influencing overall sugar metabolism .
The following table summarizes the key enzymes involved in this compound metabolism:
Enzyme | Function |
---|---|
This compound Synthase (SuSy) | Cleaves this compound into fructose and UDP/ADP-glucose |
Invertase | Hydrolyzes this compound into glucose and fructose |
Fructokinase | Phosphorylates fructose to fructose-6-phosphate |
Hexokinase | Converts glucose to glucose-6-phosphate |
Physiological Functions of this compound
This compound plays several important roles in plant physiology:
- Energy Source : As a primary carbohydrate, this compound provides energy for cellular respiration.
- Osmoregulation : this compound helps maintain osmotic balance within plant cells, aiding in water retention and stress responses.
- Signaling Molecule : It acts as a signaling molecule that can influence gene expression related to growth and development.
In animals, this compound consumption has been linked to various health outcomes:
- Metabolic Effects : Excessive intake of this compound can lead to metabolic disorders such as obesity and type 2 diabetes. Studies have shown that high this compound diets may promote insulin resistance .
- Gut Microbiota Interaction : this compound can influence gut microbiota composition, potentially affecting overall health and disease susceptibility.
Case Studies on this compound's Biological Activity
Several studies illustrate the diverse biological activities associated with this compound:
- Antidiabetic Effects : Research indicates that substituting part of dietary this compound with other sugars like D-xylose can significantly lower fasting blood glucose levels in diabetic models . This suggests potential therapeutic strategies for managing diabetes.
- Cancer Research : Some sugar derivatives exhibit antitumor activity. For instance, modifications of sugar moieties have been linked to enhanced pharmacological effects against cancer cells, indicating that the structure of sugars like this compound may play a role in drug efficacy .
- Yeast Utilization : A study demonstrated that Saccharomyces cerevisiae adapted to utilize this compound directly without prior hydrolysis, challenging previous assumptions about sugar metabolism in yeast . This adaptation highlights the metabolic flexibility of yeast and its potential applications in fermentation processes.
Q & A
Basic Research Questions
Q. How do I formulate a focused research question on sucrose’s physicochemical properties?
- Begin by identifying gaps in existing literature (e.g., this compound’s crystallization kinetics or hydration behavior). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . Ensure the question is testable, such as: “How does temperature affect this compound’s solubility in aqueous solutions compared to glucose?” . Validate the question’s feasibility through preliminary experiments or computational modeling.
Q. What experimental design principles apply to studying this compound hydrolysis?
- Use factorial designs to isolate variables (e.g., pH, enzyme concentration, temperature). For example, a 3×3 factorial design could test this compound hydrolysis rates at 30°C, 50°C, and 70°C with three enzyme concentrations . Include controls (e.g., non-enzymatic hydrolysis) and replicate trials to ensure reproducibility. Document protocols using tools like electronic lab notebooks for traceability .
Q. How can I ensure reliable data collection in this compound stability studies?
- Standardize measurement tools (e.g., polarimeters for optical rotation, HPLC for purity analysis). Calibrate instruments before each experiment and use internal standards (e.g., trehalose) to validate analytical methods . For longitudinal studies, implement environmental controls (e.g., humidity chambers) to minimize external variability .
Advanced Research Questions
Q. How do I resolve contradictions in published data on this compound’s glass transition temperature (Tg)?
- Conduct a meta-analysis of methodologies used in conflicting studies. Compare sample preparation (e.g., annealing protocols), measurement techniques (DSC vs. rheology), and data interpretation models (e.g., Gordon-Taylor equation). Replicate key experiments under controlled conditions to identify methodological biases . Present findings in a structured abstract that highlights method-specific discrepancies .
Q. What strategies optimize multi-variable analysis in this compound crystallization studies?
- Apply response surface methodology (RSM) to model interactions between variables like supersaturation, agitation rate, and impurity levels. Use software tools (e.g., Design-Expert) to generate 3D contour plots and identify optimal crystallization conditions . Validate models with confirmatory runs and report confidence intervals for predictive accuracy .
Q. How should I design a study comparing this compound’s metabolic effects across different biological models?
- Use a tiered approach:
In vitro: Test this compound uptake in Caco-2 cell monolayers with isotopic tracers.
In vivo: Compare glycemic responses in murine models vs. human cohorts using continuous glucose monitoring.
In silico: Simulate metabolic flux with tools like COPASI . Ensure cross-model consistency by standardizing this compound doses and administration routes .
Q. Methodological Considerations
Q. What are best practices for integrating primary and secondary data in this compound research?
- Primary data (e.g., lab experiments) should be archived with metadata (e.g., pH, temperature). For secondary data (e.g., public databases like PubChem), verify provenance and harmonize units before analysis . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How do I address low reproducibility in this compound-based assays?
- Implement SOPs (Standard Operating Procedures) for critical steps (e.g., solution degassing, temperature ramping). Use inter-laboratory comparisons and reference materials (e.g., NIST-certified this compound) to calibrate equipment . Report negative results and confounding factors (e.g., microbial contamination) transparently .
Q. Data Presentation and Reporting
Q. How should I structure a manuscript on this compound’s role in non-enzymatic browning reactions?
- Follow IMRaD (Introduction, Methods, Results, Discussion) with a structured abstract . Include:
- Methods: Detailed reaction conditions (e.g., Maillard reaction at 120°C for 30 min).
- Results: Kinetic data (e.g., Arrhenius plots) and spectroscopic evidence (FTIR, NMR).
- Discussion: Contrast findings with caramelization studies and propose mechanistic differences .
Q. What visualization tools enhance clarity in this compound research papers?
- Use tools like GraphPad Prism for dose-response curves and Python’s Matplotlib for 3D surface plots. For complex pathways, employ pathway mapping tools (e.g., KEGG) to illustrate this compound’s metabolic fate . Annotate figures with statistical significance (e.g., asterisks for p < 0.05) .
Tables
Variable | Optimal Range for Crystallization | Methodology | Reference |
---|---|---|---|
Supersaturation ratio | 1.2–1.5 | Polarimetric monitoring | |
Agitation rate | 200–300 rpm | Impeller-driven crystallizers | |
Impurity tolerance | <0.5% (w/w) | HPLC with refractive index detection |
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMRCDWAGMRECN-UGDNZRGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | SUCROSE | |
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Related CAS |
25702-74-3 | |
Record name | Polysucrose | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25702-74-3 | |
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DSSTOX Substance ID |
DTXSID2021288 | |
Record name | Sucrose | |
Source | EPA DSSTox | |
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Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |
Record name | SUCROSE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
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Record name | Sucrose | |
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Record name | Sucrose | |
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Record name | SUCROSE | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |
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URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sucrose | |
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URL | https://www.drugbank.ca/drugs/DB02772 | |
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Source | Human Metabolome Database (HMDB) | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCROSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |
CAS No. |
57-50-1 | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sucrose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sucrose [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sucrose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sucrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sucrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sucrose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C151H8M554 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SUCROSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WN632EA0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sucrose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SUCROSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.